molecular formula C10H16Cl2N4 B1404494 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride CAS No. 500149-09-7

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride

Cat. No.: B1404494
CAS No.: 500149-09-7
M. Wt: 263.16 g/mol
InChI Key: BKWWSCONOARNFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride typically involves the reaction of 1-isopropyl-1H-benzimidazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazino-1-methyl-1H-benzimidazole dihydrochloride
  • 2-hydrazino-1-ethyl-1H-benzimidazole dihydrochloride
  • 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride

Uniqueness

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 and a molecular weight of 263.17 g/mol. This compound is notable for its unique structural features, including a hydrazino group and an isopropyl substituent on the benzimidazole ring, which contribute to its potential biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction between 1-isopropyl-1H-benzimidazole and hydrazine hydrate, often conducted in organic solvents such as ethanol or methanol. The purification process usually includes recrystallization to obtain the dihydrochloride salt, which enhances solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Benzimidazole derivatives are known for their ability to inhibit microbial growth through various mechanisms, potentially including interference with enzyme function or disruption of cellular processes. The compound's efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound also demonstrates potential anticancer properties. Studies have suggested that it may induce apoptosis in cancer cells, possibly through interactions with specific receptors or enzymes involved in cell proliferation and survival pathways. The mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth .

In vitro studies have shown that certain benzimidazole derivatives exhibit potent inhibitory activity against various cancer cell lines, including cervical (HeLa), breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2) cells. For example, derivatives similar to this compound have been reported to have IC50 values as low as 0.19 µM against HepG2 cells, indicating strong antiproliferative effects .

Case Studies

Several case studies highlight the biological activity of benzimidazole derivatives:

  • Antibacterial Study : A study demonstrated that a related benzimidazole derivative exhibited significant antibacterial activity against S. aureus with an inhibition zone diameter of 32 mm at a concentration of 8 μg/disc .
  • Antitumor Activity : In a recent investigation, compounds structurally related to 2-hydrazino-1-isopropyl-1H-benzimidazole were shown to inhibit Indolamine 2,3-dioxygenase (IDO1) in various cancer cell lines at low nanomolar concentrations, suggesting their potential as immunotherapy enhancers .

Comparative Analysis

The following table summarizes the biological activities of various benzimidazole derivatives compared to this compound:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Mechanism of Action
2-Hydrazino-1-isopropyl-1H-benzimidazoleModerateHepG2: ~0.19 µMEnzyme/receptor interaction
Benzimidazole Derivative AHighMCF-7: ~0.22 µMApoptosis induction
Benzimidazole Derivative BLowH460: ~0.15 µMSignal pathway inhibition

Properties

IUPAC Name

(1-propan-2-ylbenzimidazol-2-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.2ClH/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-7H,11H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWWSCONOARNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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